molecular formula C32H46O9 B1232575 Cucurbitacin A CAS No. 6040-19-3

Cucurbitacin A

Cat. No.: B1232575
CAS No.: 6040-19-3
M. Wt: 574.7 g/mol
InChI Key: IHTCCHVMPGDDSL-IVNGUWCNSA-N
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Description

Cucurbitacin A is a biochemical compound belonging to the class of cucurbitacins, which are tetracyclic triterpenoids. These compounds are primarily found in plants of the Cucurbitaceae family, such as pumpkins, gourds, and cucumbers. Cucurbitacins serve as a defense mechanism against herbivores due to their bitter taste and toxic properties. This compound, in particular, has garnered attention for its potential therapeutic applications, including its anticancer, anti-inflammatory, and antioxidant properties .

Biochemical Analysis

Biochemical Properties

Cucurbitacin A plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme cyclooxygenase-2 (COX-2), where this compound inhibits its activity, leading to reduced inflammation . Additionally, this compound interacts with the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, inhibiting the phosphorylation of STAT3, which is crucial for cell proliferation and survival . These interactions highlight the compound’s potential as an anti-inflammatory and anticancer agent.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade, particularly caspase-3 and caspase-9 . This activation leads to the cleavage of poly ADP-ribose polymerase (PARP), promoting cell death. This compound also affects cell signaling pathways, such as the JAK/STAT and PI3K/Akt pathways, leading to the inhibition of cell proliferation and induction of cell cycle arrest at the G2/M phase . Furthermore, this compound influences gene expression by downregulating the expression of anti-apoptotic genes and upregulating pro-apoptotic genes .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus . This inhibition blocks the transcription of genes involved in cell survival and proliferation. Additionally, this compound inhibits the activity of COX-2 by binding to its active site, reducing the production of pro-inflammatory prostaglandins . These molecular interactions contribute to the compound’s anti-inflammatory and anticancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that this compound can induce sustained apoptosis and inhibit cell proliferation in cancer cell lines . The compound’s stability and efficacy may vary depending on the experimental conditions and the duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit anti-inflammatory and anticancer properties without significant toxicity . At higher doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism also involves conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters such as the multidrug resistance-associated protein (MRP) family, which facilitates its efflux from cells . Additionally, this compound can bind to serum albumin, enhancing its distribution in the bloodstream and its delivery to target tissues . These interactions influence the compound’s localization and accumulation within the body.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various signaling molecules and enzymes . This compound can also accumulate in the nucleus, where it inhibits the activity of transcription factors such as STAT3 . This subcellular distribution is essential for the compound’s ability to modulate cellular processes and exert its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cucurbitacin A involves multiple steps, starting from simpler triterpenoid precursors. One common synthetic route includes the cyclization of squalene to form the cucurbitane skeleton, followed by various oxidation and functionalization reactions to introduce the characteristic functional groups of this compound. The reaction conditions typically involve the use of strong acids or bases, oxidizing agents, and specific catalysts to achieve the desired transformations .

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the difficulty in obtaining high yields. extraction from natural sources, such as plants of the Cucurbitaceae family, remains a viable method. This involves solvent extraction, followed by purification using techniques like column chromatography and high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: Cucurbitacin A undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen-containing functional groups.

    Reduction: Conversion of ketones to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Cucurbitacin A is one of several cucurbitacins, each with unique properties:

Properties

IUPAC Name

[(E,6R)-6-[(2S,8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46O9/c1-17(34)41-27(2,3)12-11-23(37)31(8,40)25-21(36)14-29(6)22-10-9-18-19(13-20(35)26(39)28(18,4)5)32(22,16-33)24(38)15-30(25,29)7/h9,11-12,19-22,25,33,35-36,40H,10,13-16H2,1-8H3/b12-11+/t19-,20+,21-,22+,25+,29+,30-,31+,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTCCHVMPGDDSL-IVNGUWCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)O)CO)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O)CO)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317236
Record name Cucurbitacin A
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6040-19-3
Record name Cucurbitacin A
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Record name Cucurbitacin A
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Record name Cucurbitacin A
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94743
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Record name CUCURBITACIN A
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: While specific targets vary, Cucurbitacin A often exerts its effects through multiple pathways. For instance, it can inhibit the JAK-STAT pathway, which plays a crucial role in cell growth and survival. [] This inhibition can lead to reduced proliferation and increased cell death in various cancer cell lines. [] Additionally, this compound can interfere with the MAPK pathway, another crucial signaling pathway involved in cancer progression. []

A:

  • Molecular Formula: C32H46O8 [, ]
  • Molecular Weight: 562.7 g/mol [, ]
  • Spectroscopic Data: this compound's structure has been extensively studied using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These analyses confirm its tetracyclic triterpenoid structure and provide detailed information about the position of functional groups. [, ]

A: Studies focusing on the shelf-life of this compound-containing phytonematicides like Nemarioc-AL offer insights into its stability. These studies show that storage conditions significantly influence this compound concentration. While chilled conditions (5°C, 95-98% relative humidity) didn't allow for reliable shelf-life prediction using common models, storage under fixed tropical conditions (38°C, 90% relative humidity) resulted in a shelf-life of 35 weeks for Nemarioc-AL. This highlights the need for specific storage conditions to ensure optimal stability of this compound formulations. []

ANone: this compound itself is not known to function as a catalyst. Its primary mode of action involves binding to biological targets and modulating their activity rather than directly catalyzing chemical reactions.

A: While computational studies specifically focusing on this compound are limited within the provided research, computational chemistry is increasingly used to study cucurbitacins in general. Techniques like molecular docking and QSAR modeling can predict interactions with potential targets and guide the design of novel derivatives with enhanced activity and selectivity. []

A: this compound's stability is influenced by storage conditions. Research on phytonematicides containing this compound, like Nemarioc-AL, revealed that the compound degrades over time, particularly at higher temperatures and humidity. [] While specific formulation strategies for this compound aren't detailed in the provided research, encapsulation techniques like liposomes or nanoparticles could be explored to enhance its stability, solubility, and bioavailability for therapeutic applications. []

ANone: The provided research does not offer detailed information regarding the absorption, distribution, metabolism, and excretion (ADME) or the in vivo activity and efficacy of this compound. Further research is needed to fully elucidate its PK/PD profile.

ANone: The provided research does not delve into specific resistance mechanisms associated with this compound. Further research is needed to investigate the potential for resistance development and explore strategies to mitigate this challenge.

A: While this compound demonstrates potent biological activity, its safety profile requires thorough investigation. Some cucurbitacins are known to exhibit toxicity at high doses. [] Therefore, detailed toxicological studies are crucial to determine safe and effective doses for potential therapeutic applications.

A: Interest in cucurbitacins, including this compound, dates back to the 1960s due to their diverse biological activities. [] Early research focused on isolating and characterizing these compounds from various plant sources, mainly within the Cucurbitaceae family. []

  • Structural Elucidation: Determining the complex tetracyclic triterpenoid structure of this compound using spectroscopic techniques marked a crucial milestone. []
  • Bioactivity Discovery: Recognizing the diverse pharmacological activities of this compound, such as its anti-tumor, anti-inflammatory, and hepatoprotective effects, fueled further research. []
  • Target Identification: Identifying molecular targets like STAT3 and the MAPK pathway provided insights into the mechanisms underlying this compound's biological effects. []

ANone: this compound research inherently involves cross-disciplinary approaches.

  • Phytochemistry and Pharmacology: Isolating and characterizing this compound from natural sources requires expertise in phytochemistry. [, ] Investigating its biological activities and mechanisms of action falls under the domain of pharmacology. [, ]
  • Medicinal Chemistry and Drug Development: Understanding this compound's structure-activity relationship paves the way for medicinal chemists to design and synthesize novel derivatives with improved therapeutic properties. [, ]

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